![molecular formula C24H23N3O4 B2658025 1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921545-59-7](/img/structure/B2658025.png)
1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Pyrimidines, including structures similar to the specified compound, are known for their anti-inflammatory effects. These effects are attributed to their inhibition of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed structure-activity relationship (SAR) analyses and the potential for new pyrimidine analogs to enhance anti-inflammatory activities with minimal toxicity have been discussed, providing insights for future research directions (H. Rashid et al., 2021).
Anti-cancer Applications
Pyrimidine derivatives exhibit significant anti-cancer activities across various molecular scaffolds, indicating their potential to interact with a diverse array of enzymes, targets, and receptors. This review article focuses on patent literature and emphasizes the anticancer potential of pyrimidine derivatives, detailing potent compounds, their IC50 values, and the mechanisms involved. This highlights the ongoing interest in pyrimidine-based anticancer agents as promising future drug candidates (R. Kaur et al., 2014).
Medicinal Chemistry and Biological Potential
The comprehensive review of pyrimidine analogs outlines their broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial activities. This review provides a deep insight into clinically approved pyrimidine-containing drugs and highlights the importance of pyrimidine analogs in the discovery of new drugs due to their versatile medicinal and biological potential (N. JeelanBasha & N. Goudgaon, 2021).
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16-6-8-17(9-7-16)14-27-23(28)22-21(5-4-10-25-22)26(24(27)29)15-18-11-19(30-2)13-20(12-18)31-3/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTGWSUOPVGPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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